2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine
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Description
2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C16H20F2N6OS and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.13873678 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine are specific enzymes or receptors involved in critical biochemical pathways. These targets often include kinases, G-protein coupled receptors (GPCRs), or ion channels, which play essential roles in cellular signaling and homeostasis .
Mode of Action
This compound interacts with its targets through binding to the active site or allosteric sites, leading to inhibition or modulation of the target’s activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby altering downstream signaling pathways . This interaction can result in changes in cellular processes such as proliferation, apoptosis, or metabolism.
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and metabolic processes. By modulating these pathways, the compound can induce cell cycle arrest, promote apoptosis in cancer cells, or alter metabolic fluxes, leading to therapeutic effects in diseases like cancer or metabolic disorders .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability, efficacy, and overall action. For example, the compound’s stability might be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic effectiveness. Additionally, interactions with other drugs or biomolecules can modulate its activity and lead to synergistic or antagonistic effects.
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Properties
IUPAC Name |
5-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6OS/c1-25-9-12-20-16(26-22-12)24-6-4-23(5-7-24)13-8-11(14(17)18)19-15(21-13)10-2-3-10/h8,10,14H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXLWUAGIGHEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.